![molecular formula C22H30O6Si B14362240 (2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone CAS No. 94279-21-7](/img/structure/B14362240.png)
(2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone: is a chemical compound with the molecular formula C22H30O6Si and a molecular weight of 418.5555 g/mol . This compound is known for its unique structure, which combines a hydroxyphenyl group with a triethoxysilylpropoxyphenyl group, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone typically involves the reaction of 2-hydroxybenzophenone with 3-(triethoxysilyl)propyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The triethoxysilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone is used as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine: In biological and medical research, this compound is explored for its potential as a building block in the synthesis of bioactive molecules. Its ability to undergo various chemical modifications makes it a versatile tool in drug discovery and development .
Industry: Industrially, this compound is used in the production of advanced materials, including coatings, adhesives, and sealants. Its silyl group provides excellent adhesion properties, making it suitable for use in high-performance applications .
Mécanisme D'action
The mechanism of action of (2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone involves its ability to interact with various molecular targets through its hydroxy and silyl groups. The hydroxy group can form hydrogen bonds with biological molecules, while the silyl group can undergo hydrolysis to form silanols, which can further react with other functional groups. These interactions enable the compound to exert its effects in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
2-Hydroxybenzophenone: Similar in structure but lacks the silyl group.
3-(Triethoxysilyl)propyl chloride: Contains the silyl group but lacks the hydroxyphenyl group.
Uniqueness: (2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone is unique due to the presence of both hydroxy and silyl groups in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .
Propriétés
Numéro CAS |
94279-21-7 |
|---|---|
Formule moléculaire |
C22H30O6Si |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
(2-hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone |
InChI |
InChI=1S/C22H30O6Si/c1-4-26-29(27-5-2,28-6-3)17-11-16-25-21-15-10-8-13-19(21)22(24)18-12-7-9-14-20(18)23/h7-10,12-15,23H,4-6,11,16-17H2,1-3H3 |
Clé InChI |
QOURFRLITHOGFC-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCOC1=CC=CC=C1C(=O)C2=CC=CC=C2O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


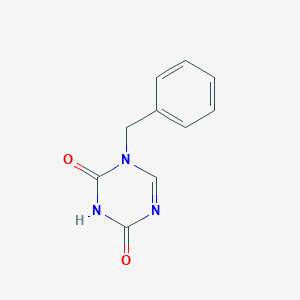
![1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine](/img/structure/B14362178.png)
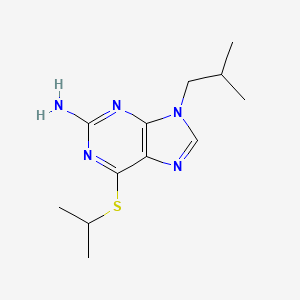
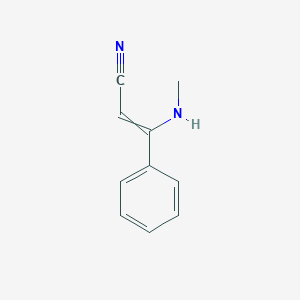
![[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid](/img/structure/B14362191.png)
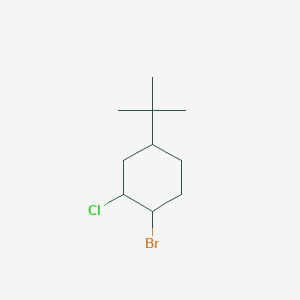
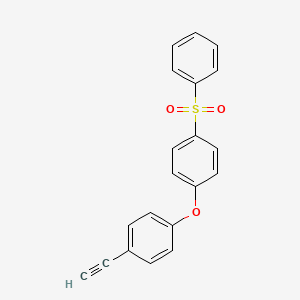
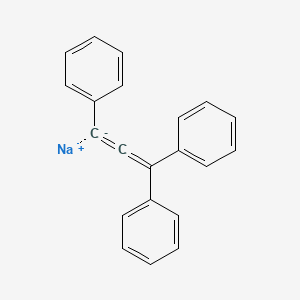
![3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B14362215.png)
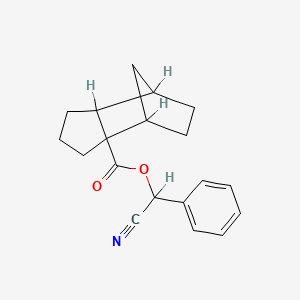
![2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine](/img/structure/B14362222.png)
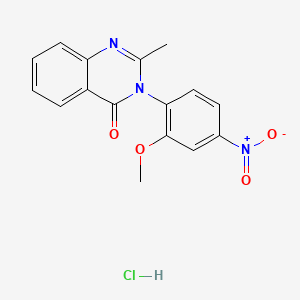
![1-Bromo-4-[(phenylsulfanyl)ethynyl]benzene](/img/structure/B14362232.png)
![N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide](/img/structure/B14362244.png)
